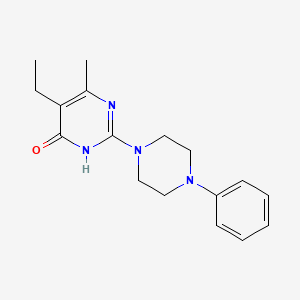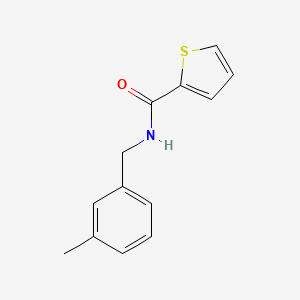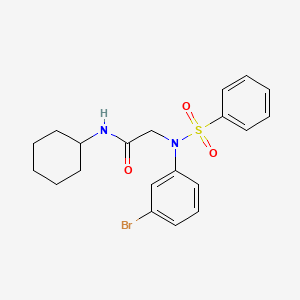
5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
Vue d'ensemble
Description
5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a pyrimidine derivative that has been synthesized and studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist. This action is responsible for the compound's antipsychotic activity. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This action may contribute to the compound's potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone exhibits potent antipsychotic activity in animal models. It has also been shown to exhibit anti-inflammatory activity. Additionally, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This action may contribute to the compound's potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been optimized to yield high purity and yield of the compound. This makes it a valuable compound for use in lab experiments. However, the exact mechanism of action of the compound is not fully understood, which may limit its potential use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One potential direction is the further study of its potential therapeutic applications in the treatment of neurological disorders. Additionally, the compound could be studied for its potential use in the treatment of other diseases such as cancer. Further research is also needed to fully understand the compound's mechanism of action.
Méthodes De Synthèse
The synthesis of 5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves the condensation of 2-amino-4,6-dimethylpyrimidine with 4-phenylpiperazine in the presence of acetic anhydride. The resulting product is then treated with ethyl iodide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications. It has been shown to exhibit potent antipsychotic activity in animal models. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
5-ethyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-15-13(2)18-17(19-16(15)22)21-11-9-20(10-12-21)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGYTHGYVXUWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321330 | |
| Record name | 5-ethyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200318 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
886151-79-7 | |
| Record name | 5-ethyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032451.png)
![3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032460.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B6032464.png)

![5-{[(3-methoxyphenyl)amino]methyl}-2-(3-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6032504.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6032517.png)

![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6032522.png)
![2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6032523.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methyl-3-furamide](/img/structure/B6032533.png)

![1-(4-methoxyphenyl)-6,6-dimethyl-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6032551.png)
![N-(dicyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6032558.png)
![4-cyano-5-[(2,5-dichlorobenzoyl)amino]-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6032562.png)